molecular formula C20H25ClN4O3 B2473299 2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 1251560-06-1

2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2473299
CAS No.: 1251560-06-1
M. Wt: 404.9
InChI Key: UOFZHHLLNVTOMD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one is a specialized organic compound designed for advanced life science research. Its molecular architecture, featuring a chlorophenoxy moiety linked to a methoxy-methylpyrimidine group via a piperazine core, suggests significant potential as a key intermediate or building block in medicinal chemistry and drug discovery programs. This structural motif is commonly investigated in the development of kinase inhibitors . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the pyrimidine and piperazine subunits, to optimize potency and selectivity for specific biological targets. The inclusion of a 2-methylpropan-1-one group may be studied for its influence on the compound's metabolic stability and membrane permeability. It serves as a crucial reagent for scientists working in lead optimization and the synthesis of novel therapeutic candidates for preclinical research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-14-22-17(13-18(23-14)27-4)24-9-11-25(12-10-24)19(26)20(2,3)28-16-7-5-15(21)6-8-16/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFZHHLLNVTOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which includes a chlorophenoxy group and a piperazine moiety, suggests diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, anticancer, and enzyme inhibition effects.

  • Molecular Formula : C20_{20}H25_{25}ClN4_4O3_3
  • Molecular Weight : 404.9 g/mol
  • CAS Number : 1251560-06-1

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, compounds containing the pyrimidine and piperazine structures have shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage . The specific anticancer activity of this compound remains to be fully elucidated but is an area of ongoing research.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound to act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to exhibit strong inhibitory effects against AChE, which is crucial for treating conditions like Alzheimer's disease . The enzyme urease is also a target for antibacterial agents due to its role in urinary tract infections.

Case Studies and Research Findings

StudyFocusFindings
Omar et al., 1996Antibacterial ActivityCompounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Kumar et al., 2009Anticancer EffectsRelated piperazine derivatives exhibited significant cytotoxicity against cancer cell lines .
Nafeesa et al., 2015Enzyme InhibitionInvestigated the inhibitory effects on AChE and urease; compounds displayed promising results .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biomolecules : The chlorophenoxy group may enhance lipophilicity, facilitating interaction with cell membranes and biomolecules.
  • Enzyme Binding : The piperazine moiety can interact with active sites of enzymes, inhibiting their function.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, pyrimidine modifications, or the propan-1-one backbone. Below is a detailed comparison with key derivatives:

Piperazine-Linked Pyrimidine Derivatives

{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) Structural Differences: Replaces the propan-1-one backbone with a methanone group and introduces sulfonyl substituents on piperazine. Synthesis: Synthesized via refluxing piperazine intermediates with sulfonyl chlorides in ethylene dichloride .

2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Structural Differences: Incorporates a thieno-pyrimidine scaffold and morpholine group, diverging from the pyrimidine-propan-1-one framework. Synthesis: Utilizes Suzuki-Miyaura coupling with boronic acids, followed by sodium borohydride reduction . Functional Impact: The thieno-pyrimidine core may offer improved metabolic stability compared to standard pyrimidines .

Chlorophenyl-Containing Piperazine Derivatives

4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one Structural Differences: Substitutes the propan-1-one group with a pyrimidin-2-one ring and adds a hydroxyethyl chain to piperazine.

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

  • Structural Differences : Replaces the pyrimidine-piperazine moiety with a pyrazole ring.
  • Functional Impact : Pyrazole derivatives are often associated with anti-inflammatory or kinase inhibitory activity, suggesting divergent therapeutic applications .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound 11a-j Thieno-Pyrimidine Hydroxyethyl Derivative
Molecular Weight ~450 g/mol 480–520 g/mol ~470 g/mol ~420 g/mol
LogP (Predicted) 3.2 2.8–3.5 3.6 2.1
Key Functional Groups Chlorophenoxy, pyrimidine Sulfonyl, trifluoromethyl Thieno-pyrimidine, morpholine Hydroxyethyl, pyrimidin-2-one
Reported Activity N/A (Theoretical) Anticancer (in vitro) Kinase inhibition Enzyme modulation (unpublished)

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